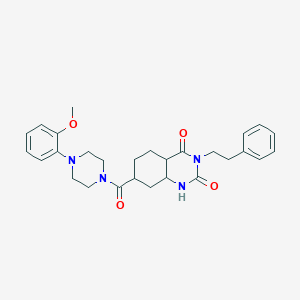

7-(4-(2-甲氧基苯基)哌嗪-1-甲酰基)-3-(2-苯乙基)-1,2,3,4-四氢喹唑啉-2,4-二酮

货号 B2833563

CAS 编号:

958583-74-9

分子量: 484.556

InChI 键: QPVQXEDHJNJKFX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Methoxyphenyl)piperazine is a compound that can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger′s base derivatives and functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .

Synthesis Analysis

The synthesis of 1-(2-Methoxyphenyl)piperazine involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular weight of 1-(2-Methoxyphenyl)piperazine is 192.26 . Its empirical formula is C11H16N2O .Chemical Reactions Analysis

1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger′s base derivatives and functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .Physical And Chemical Properties Analysis

1-(2-Methoxyphenyl)piperazine has a refractive index of 1.575 (lit.), a boiling point of 130-133 °C/0.1 mmHg (lit.), a melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .科学研究应用

- Researchers have explored the antimicrobial potential of 1-(4-methoxyphenyl)piperazine. It has demonstrated inhibitory effects against certain bacteria and fungi, making it a candidate for novel antimicrobial agents .

- The compound’s structure suggests potential antioxidant activity. Investigations into its ability to scavenge free radicals and protect cells from oxidative stress are ongoing .

- Some studies indicate that 1-(4-methoxyphenyl)piperazine may act as an antihistamine. It could potentially modulate histamine receptors, making it relevant for allergic and inflammatory conditions .

- Although not extensively studied, this compound has been evaluated for its cytotoxic effects against cancer cells. Researchers are interested in its potential as an anticancer agent .

- Piperazine derivatives, including 1-(4-methoxyphenyl)piperazine, have been investigated for their interactions with DNA. Understanding their binding mechanisms can inform drug design and delivery strategies .

- The compound’s ability to bind to proteins and enzymes is an area of interest. It may influence cellular processes and serve as a starting point for drug development .

- Piperazine-based compounds have been explored as catalysts in polymerization reactions. Their role in ROP reactions could lead to novel materials with tailored properties .

- MOFs derived from piperazine ligands have been reported. These porous materials find applications in gas storage, separation, and catalysis .

Antimicrobial Activity

Antioxidant Properties

Antihistaminic Effects

Anticancer Research

DNA Binding Properties

Protein Binding and Enzyme Inhibition

Catalyst in Ring Opening Polymerization (ROP)

Metal-Organic Frameworks (MOFs)

属性

IUPAC Name |

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O4/c1-36-25-10-6-5-9-24(25)30-15-17-31(18-16-30)26(33)21-11-12-22-23(19-21)29-28(35)32(27(22)34)14-13-20-7-3-2-4-8-20/h2-10,21-23H,11-19H2,1H3,(H,29,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLJSRJOXPOUAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC4C(C3)NC(=O)N(C4=O)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2833482.png)

![N-(4-(tert-butyl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2833483.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2833485.png)

![(5R,7R)-5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2833488.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2833494.png)

![1-ethyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2833495.png)

![8-Azadispiro[3.1.36.14]decane](/img/structure/B2833502.png)

![N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2833503.png)